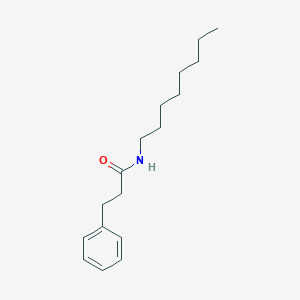

N-octyl-3-phenylpropanamide

Description

Contextualizing N-octyl-3-phenylpropanamide as an Amide Compound

This compound is classified as a secondary amide. The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic chemistry and biochemistry. rsc.org Amide bonds are notably stable and are fundamental to the structure of proteins and various pharmaceuticals. ethz.chresearchgate.net

The structure of this compound consists of a 3-phenylpropanoyl group attached to the nitrogen atom of an octylamine (B49996). The key structural features are:

An n-octyl chain: A linear eight-carbon alkyl group that imparts significant lipophilicity (fat-solubility) to the molecule.

A 3-phenylpropanamide (B85529) core: This portion includes the amide linkage and a phenyl group separated from the carbonyl by an ethyl bridge.

The presence of both a hydrophobic alkyl chain and an aromatic ring, connected by a polar amide group, gives the molecule amphipathic properties, influencing its solubility and interactions with biological systems. The formation of this amide bond is a critical reaction, and extensive research is dedicated to developing more efficient and environmentally friendly synthesis methods. rsc.orgnih.gov

Significance of this compound in Academic Chemical Inquiry

The primary significance of this compound in academic research stems from its activity as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. mdpi.commdpi.com TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a sensor for noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents. mdpi.comd-nb.info

By inhibiting the TRPA1 channel, this compound and related compounds are valuable tools for studying the physiological and pathological roles of this channel. Research indicates that TRPA1 is involved in pain perception, inflammation, and respiratory conditions. mdpi.commdpi.com Therefore, antagonists like this compound are investigated for their potential to elucidate these processes and as lead structures for the development of new therapeutic agents, particularly analgesics. mdpi.com The investigation into TRPA1 antagonists is considered a more direct path for developing new pain treatments compared to agonists. mdpi.com

Overview of Research Trajectories for this compound and Related Molecular Scaffolds

Research involving this compound is part of a broader exploration into compounds that modulate ion channels for therapeutic purposes. The key research trajectories include:

Structure-Activity Relationship (SAR) Studies: Researchers synthesize and test a series of related 3-phenylpropanamide derivatives to understand how modifications to the chemical structure affect their potency and selectivity as TRPA1 antagonists. researchgate.net Variations might include altering the length or branching of the alkyl chain, or adding different substituents to the phenyl ring. evitachem.com

Elucidation of Disease Mechanisms: This compound and its analogs are used in preclinical models to investigate the role of TRPA1 in various diseases. For example, TRPA1 antagonists have been used to study pain associated with inflammation, nerve injury, and even sleep deprivation. mdpi.commdpi.com

Development of Novel Therapeutics: The phenylpropanamide scaffold is a recurring motif in medicinal chemistry. researchgate.netnih.gov Research extends beyond TRPA1 to other biological targets. For instance, derivatives of phenylpropanamide have been explored as HIV-1 capsid inhibitors and for their effects on the μ-opioid receptor. nih.govmdpi.com

Advanced Synthesis and Delivery: Concurrent research focuses on improving the synthesis of amides, a reaction of immense industrial importance. rsc.orgresearchgate.net This includes the development of greener, more atom-economical catalytic methods and the use of technologies like flow chemistry. nih.gov

The study of this compound and its molecular relatives is an active area of research that bridges synthetic organic chemistry, medicinal chemistry, and pharmacology to explore fundamental biological processes and discover new potential treatments for a range of conditions. researchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifier |

| This compound | C₁₇H₂₇NO | 261.41 | - |

| 3-Phenylpropanamide | C₉H₁₁NO | 149.19 | CAS: 102-93-2 nih.gov |

| N-ethyl-3-phenylpropanamide | C₁₁H₁₅NO | 177.24 | CAS: 81256-39-5 nih.gov |

| N-Phenylpropanamide | C₉H₁₁NO | 149.19 | CAS: 620-71-3 biosynth.com |

Structure

3D Structure

Properties

Molecular Formula |

C17H27NO |

|---|---|

Molecular Weight |

261.4 g/mol |

IUPAC Name |

N-octyl-3-phenylpropanamide |

InChI |

InChI=1S/C17H27NO/c1-2-3-4-5-6-10-15-18-17(19)14-13-16-11-8-7-9-12-16/h7-9,11-12H,2-6,10,13-15H2,1H3,(H,18,19) |

InChI Key |

UPYAMNRVNJVHBE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNC(=O)CCC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCNC(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Octyl 3 Phenylpropanamide and Its Analogues

Direct Amidation Approaches to N-octyl-3-phenylpropanamide Synthesis

Direct amidation represents the most straightforward conceptual approach to the synthesis of this compound, involving the formation of an amide bond between a 3-phenylpropanoic acid moiety and octylamine (B49996).

Condensation Reactions of 3-Phenylpropanoic Acid Derivatives with Octylamine

The synthesis of this compound can be achieved through the reaction of octylamine with activated derivatives of 3-phenylpropanoic acid. A common method involves the use of 3-phenylpropanoyl chloride as a reactive acylating agent. evitachem.com This approach typically proceeds by dissolving the acyl chloride in a suitable organic solvent, followed by the addition of octylamine. evitachem.com The reaction is often carried out under an inert atmosphere to prevent hydrolysis of the acid chloride. evitachem.com

Another strategy involves the use of coupling reagents to facilitate the condensation of 3-phenylpropanoic acid and octylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are traditionally used for this purpose, although they are known for generating significant byproducts. walisongo.ac.id More modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed to promote amide bond formation, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). walisongo.ac.id

Catalytic Amide Bond Formation in this compound Synthesis

Catalytic methods for amide bond formation are increasingly favored due to their efficiency and reduced waste production. These methods can be broadly categorized into metal-catalyzed, organocatalytic, and enzyme-mediated systems.

Transition metal catalysis offers powerful tools for the construction of amide bonds. While specific examples detailing the synthesis of this compound are not abundant, the principles of metal-catalyzed amination are well-established. For instance, copper-catalyzed C-N bond formation, known as the Chan-Lam amination, provides a route for coupling amines with boronic acids. acs.org The development of greener ligands, such as D-glucosamine, for copper-catalyzed synthesis of primary aryl amines from aryl halides and ammonia (B1221849) highlights the ongoing efforts to create more sustainable catalytic systems. rsc.org Palladium-catalyzed C-H activation and subsequent amination represent another advanced strategy, although this is more commonly applied to the synthesis of more complex amine-containing structures. researchgate.netnih.gov A patent describes a method for preparing N,N-di-n-octyl-3,3-dithiodipropanamide using a Lewis acid catalyst, such as anhydrous AlCl₃, ZnCl₂, or FeCl₃, to facilitate the amidation reaction between 3,3-dithio dipropyl dimethyl phthalate (B1215562) and n-octylamine. google.com

Organocatalysis has emerged as a powerful, metal-free alternative for amide synthesis. Boric acid, for example, has been shown to catalyze the direct amidation of carboxylic acids and amines at elevated temperatures, with the removal of water driving the reaction to completion. walisongo.ac.idpurdue.edu This method is considered a greener approach as it avoids the use of stoichiometric activating reagents. walisongo.ac.id Other organocatalytic systems, such as those based on squaramides, have been developed for asymmetric Strecker reactions to produce chiral α-aminonitriles, demonstrating the potential of organocatalysis in complex amine synthesis. mdpi.com The use of organic acids like trifluoroacetic acid (TFA) has also been reported to promote the synthesis of quinazolinones from anthranilamides and ketoalkynes, showcasing the utility of acid catalysis in forming amide-containing heterocyclic systems. frontiersin.org

Table 1: Comparison of Catalytic Amidation Methods

| Catalyst Type | Example Catalyst | General Conditions | Advantages |

|---|---|---|---|

| Metal-Catalyst | Copper with D-glucosamine ligand | Varies | High efficiency, broad substrate scope |

| Organocatalyst | Boric Acid | Elevated temperature, water removal | Metal-free, environmentally benign |

Enzymatic methods, particularly those employing lipases, offer a highly selective and environmentally friendly route to amide synthesis. researchgate.net Lipases, which naturally catalyze the hydrolysis of esters, can be utilized to catalyze the reverse reaction—esterification and aminolysis—in non-aqueous or microaqueous environments. scielo.br The lipase (B570770) from Candida antarctica (CAL-B) is a versatile and widely used biocatalyst for aminolysis reactions, demonstrating high activity and stability in various organic solvents and even in solvent-free systems. sci-hub.se The synthesis of amides using lipases can proceed via the aminolysis of an ester, such as a methyl or ethyl ester of 3-phenylpropanoic acid, with octylamine. This biocatalytic approach is attractive due to its high chemo-, regio-, and enantioselectivity, often proceeding under mild reaction conditions. sci-hub.sesemanticscholar.org The use of immobilized lipases further enhances the sustainability of the process by allowing for easy catalyst recovery and reuse. nih.gov

Table 2: Lipase-Catalyzed Amide Synthesis

| Lipase Source | Substrates | Reaction Conditions | Key Findings |

|---|---|---|---|

| Candida antarctica (CAL-B) | Ethyl linoleate (B1235992) and N-dodecylamine | 65 °C, 20 h | >95% conversion |

Organocatalytic Systems for Amide Formation.

Advanced Synthetic Techniques for this compound

Beyond traditional batch synthesis, advanced techniques such as micro-flow synthesis are being explored to enhance the efficiency and safety of chemical processes. A micro-flow system was utilized for the synthesis of N-octyl-3-(3-octylureido)-3-phenylpropanamide, a derivative of the target compound. rsc.org This technique involves pumping reagents through a micro-sized tube, where the reaction takes place. rsc.org The small reaction volume and high surface-area-to-volume ratio in microreactors allow for precise temperature control and rapid mixing, leading to improved reaction rates and yields. rsc.org While this specific example involves a more complex analogue, the principles of micro-flow synthesis could be readily adapted for the direct amidation of 3-phenylpropanoic acid or its derivatives with octylamine to produce this compound.

Micro-Flow Synthesis Applications

Continuous-flow microreactor technology offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated high-throughput synthesis. sci-hub.se While specific literature on the micro-flow synthesis of this compound is limited, the synthesis of a related derivative, N-Octyl-3-(3-octylureido)-3-phenylpropanamide, has been demonstrated using a micro-flow system. Current time information in Bangalore, IN. This synthesis involves a rapid dual activation approach, highlighting the capability of microreactors to handle multi-step reactions in a continuous manner. Current time information in Bangalore, IN.

The general principle of amide synthesis in micro-flow reactors often involves the rapid mixing of a carboxylic acid derivative with an amine. researchgate.net For instance, a carboxylic acid can be rapidly converted into a highly active species, which then reacts with an amine in a subsequent step within the microreactor. researchgate.net This approach minimizes the decomposition of sensitive intermediates and can lead to high yields in short reaction times. researchgate.net

Table 1: Representative Micro-flow Synthesis of an this compound Derivative Current time information in Bangalore, IN.

| Reactants | System Components | Reaction Time | Yield |

| β-phenylalanine-NCA, Isobutyl chloroformate, N-methylmorpholine, Octylamine | T-shape mixer, Teflon reaction tube | 3.3 seconds (activation) | >99% (for N-Octyl-3-(3-octylureido)-3-phenylpropanamide) |

This example underscores the potential of micro-flow technology for the efficient synthesis of this compound and its analogues. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and purity. evitachem.com

Green Chemistry Principles in Amide Synthesis for this compound

The application of green chemistry principles to amide synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Key strategies include the use of catalytic methods, enzymatic synthesis, and solvent-free reaction conditions.

Catalytic Methods:

Boric acid has emerged as a mild, inexpensive, and environmentally benign catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgsemanticscholar.org This method avoids the use of stoichiometric activating agents, which generate significant waste. orgsyn.org A study on the synthesis of N-benzyl-3-phenylpropanamide, a close analogue of the target compound, compared a boric acid-catalyzed route with traditional methods, demonstrating its viability as a greener alternative. walisongo.ac.id The reaction is typically carried out at elevated temperatures with the removal of water to drive the equilibrium towards the product. walisongo.ac.id

Enzymatic Synthesis:

Lipases, particularly Candida antarctica lipase B (CALB), are highly efficient biocatalysts for amide bond formation. sci-hub.se These enzymes can operate under mild conditions and often exhibit high chemo- and regioselectivity. nih.gov The lipase-catalyzed synthesis of various N-alkylamides has been demonstrated, often in solvent-free systems, which further enhances the green credentials of the process. researchgate.netnih.gov For the synthesis of this compound, an enzymatic approach would involve the direct reaction of 3-phenylpropanoic acid with octylamine in the presence of a lipase. sci-hub.senih.gov

Table 2: Comparison of Green Chemistry Metrics for the Synthesis of N-benzyl-3-phenylpropanamide walisongo.ac.id

| Synthetic Route | Atom Economy (%) | Reaction Mass Efficiency (%) | Process Mass Intensity |

| Acid Chloride Route | 53.5 | 45.8 | 133 |

| HATU Coupling Route | 19.9 | 16.5 | 390 |

| Boric Acid Catalyzed Route | 91.7 | 75.3 | 24.3 |

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties. Modifications can be introduced at the N-alkyl chain, the aromatic ring, or by creating chiral centers.

N-Alkyl Chain Modifications and their Synthetic Pathways

Varying the length and structure of the N-alkyl chain can significantly impact the lipophilicity and biological activity of the amide. The synthesis of N-alkyl-3-phenylpropanamides can be achieved through the reaction of 3-phenylpropanoic acid or its activated derivatives with different primary or secondary amines.

For example, the synthesis of N-propyl and N-cyclohexyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides has been reported, demonstrating the straightforward nature of this modification. nih.gov The general procedure involves the reaction of an activated carboxylic acid with the corresponding amine. nih.gov

Table 3: Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides nih.gov

| N-Alkyl Group | Amine Used | Yield (%) |

| n-Propyl | n-Propylamine | 65 |

| n-Octyl | n-Octylamine | 64 |

| Cyclohexyl | Cyclohexylamine | 81 |

Aromatic Ring Substitutions and their Synthetic Access

Introducing substituents on the phenyl ring of 3-phenylpropanoic acid can modulate the electronic and steric properties of the final amide. A variety of substituted 3-phenylpropanoic acids can be used as starting materials for the synthesis of these analogues.

For instance, the synthesis of N-methyl-3-phenyl-3-(p-tolyl)propanamide and N-methyl-3-phenyl-3-(3-(trifluoromethyl)phenyl)propanamide has been achieved through standard amide coupling procedures from the corresponding substituted propanoic acids. researchgate.net

Table 4: Synthesis of N-Methyl-3-(substituted-phenyl)propanamides researchgate.net

| Aromatic Substitution | Yield (%) |

| p-tolyl | 69 |

| 3-(trifluoromethyl)phenyl | 66 |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold can lead to enantiomers with distinct biological activities. Stereoselective synthesis aims to produce a single enantiomer in high purity. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For example, the stereoselective synthesis of chiral dihydropyrano[2,3-c]pyrazole derivatives has been accomplished via an organocatalytic domino reaction, showcasing the potential for creating complex chiral structures. acs.org While a direct method for this compound is not explicitly detailed, similar principles could be applied.

The kinetic resolution of racemic amines or carboxylic acids using enzymes is another effective method. sci-hub.se Lipases can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product. sci-hub.se The synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide has been reported, demonstrating the feasibility of creating chiral centers in this class of compounds. chemrxiv.org

A general approach for the asymmetric synthesis of chiral 2-arylethylamines, which are structurally related to the amine portion of the target molecule, involves methods like Sharpless asymmetric dihydroxylation followed by derivatization. mdpi.com

Mechanistic Investigations of N Octyl 3 Phenylpropanamide Formation and Reactivity

Elucidation of Amide Bond Formation Mechanisms

The formation of the amide bond in N-octyl-3-phenylpropanamide from 3-phenylpropanoic acid and octylamine (B49996) can be achieved through several synthetic routes, each with its own distinct mechanism. The direct thermal condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water as a byproduct. More commonly, the carboxylic acid is "activated" to facilitate the reaction under milder conditions.

One of the most prevalent methods for amide bond formation involves the use of coupling reagents, such as carbodiimides. A widely used carbodiimide (B86325) is N,N'-dicyclohexylcarbodiimide (DCC). The mechanism of DCC-mediated amidation proceeds through a series of steps:

Activation of the Carboxylic Acid: The carboxylic acid (3-phenylpropanoic acid) adds to one of the C=N double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. rsc.orgnih.gov This intermediate is a potent acylating agent.

Nucleophilic Attack by the Amine: The primary amine (octylamine) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation and Collapse: This attack forms a transient tetrahedral intermediate, which subsequently collapses to yield the desired amide (this compound) and a urea (B33335) byproduct (N,N'-dicyclohexylurea), which is sparingly soluble in many organic solvents and can often be removed by filtration. rsc.org

To suppress side reactions, such as the formation of stable N-acylurea byproducts and racemization (if chiral centers are present), additives are often employed. nih.gov 1-Hydroxybenzotriazole (HOBt) is a common additive that reacts with the O-acylisourea intermediate to form an "active ester," specifically an N-(3-phenylpropionyloxy)benzotriazole. rsc.orgresearchgate.net This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to a more efficient and cleaner reaction. researchgate.netrsc.org

The general mechanism for DCC/HOBt-mediated amide synthesis is summarized below:

| Step | Reactants | Intermediate(s) | Product(s) |

| 1 | 3-Phenylpropanoic acid + DCC | O-acylisourea | - |

| 2 | O-acylisourea + HOBt | N-(3-phenylpropionyloxy)benzotriazole | N,N'-dicyclohexylurea |

| 3 | N-(3-phenylpropionyloxy)benzotriazole + Octylamine | Tetrahedral intermediate | This compound + HOBt |

Mechanistic Pathways of Enzymatic Reactions Involving Phenylpropanamides

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for amide bond formation. Lipases, in particular, have demonstrated significant versatility in catalyzing the synthesis of a wide range of amides, including N-substituted phenylpropanamides, often in non-aqueous media. nih.govsci-hub.se The immobilized lipase (B570770) from Candida antarctica (Novozym 435, containing lipase B or CAL-B) is a frequently used biocatalyst for these transformations. nih.govmdpi.com

The enzymatic mechanism for lipase-catalyzed amidation generally follows a "ping-pong bi-bi" kinetic model and involves the formation of an acyl-enzyme intermediate. The key steps are:

Acylation of the Enzyme: The catalytic triad (B1167595) of the lipase (typically composed of serine, histidine, and aspartate residues) is responsible for its activity. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the acyl donor. In the case of synthesizing this compound, the acyl donor could be 3-phenylpropanoic acid itself or, more commonly, an ester derivative like methyl 3-phenylpropanoate for better reaction kinetics. This forms a tetrahedral intermediate which then collapses to release the alcohol (if an ester is used) and forms a covalent acyl-enzyme intermediate.

Aminolysis of the Acyl-Enzyme Intermediate: The amine (octylamine) then enters the active site and its lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of the acyl-enzyme intermediate. This results in the formation of a second tetrahedral intermediate.

Product Release: This intermediate collapses, breaking the covalent bond between the acyl group and the serine residue. The amide product (this compound) is released, and the enzyme is regenerated to its native state, ready to start another catalytic cycle.

A proposed mechanism for the lipase-catalyzed synthesis of this compound from an ester of 3-phenylpropanoic acid is outlined below:

| Mechanistic Step | Description |

| Enzyme-Substrate Complex Formation | The ester of 3-phenylpropanoic acid binds to the active site of the lipase. |

| Formation of Acyl-Enzyme Intermediate | The catalytic serine residue attacks the ester's carbonyl group, forming a tetrahedral intermediate that collapses to release the alcohol and form the acyl-enzyme complex. |

| Amine Binding | Octylamine binds to the active site. |

| Nucleophilic Attack by Amine | The nitrogen of octylamine attacks the carbonyl carbon of the acyl-enzyme intermediate. |

| Product Release and Enzyme Regeneration | A second tetrahedral intermediate collapses, releasing the this compound product and regenerating the free enzyme. |

The high selectivity of enzymes like CAL-B is attributed to the specific shape and electronic environment of their active sites, which can preferentially bind certain substrates and catalyze specific reactions. nih.gov

Studies on Reactive Intermediates in this compound Synthesis

The nature of the reactive intermediates in the synthesis of this compound is highly dependent on the chosen synthetic methodology.

In carbodiimide-mediated synthesis , the primary reactive intermediate is the O-acylisourea. rsc.orgnih.gov This species is highly susceptible to nucleophilic attack but can also undergo an intramolecular rearrangement to form a stable N-acylurea, an undesired side product. The introduction of additives like HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) leads to the in-situ formation of a second, more stable reactive intermediate, the corresponding "active ester". researchgate.netrsc.org These active esters are less prone to side reactions and provide a cleaner conversion to the final amide product upon reaction with the amine.

In enzymatic synthesis , the key reactive intermediate is the acyl-enzyme complex . nih.gov Here, the 3-phenylpropanoyl moiety is covalently attached to a serine residue within the lipase's active site. This intermediate effectively isolates the activated acyl group within the controlled environment of the enzyme, preventing unwanted side reactions and ensuring high selectivity before it is intercepted by the octylamine nucleophile.

Other methods of amide bond formation generate different reactive intermediates. For instance, if 3-phenylpropanoic acid were to be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, the acyl chloride itself would be the highly reactive intermediate that reacts directly with octylamine. Similarly, formation of a mixed anhydride would be another strategy involving a different type of reactive acylating agent.

The table below summarizes the key reactive intermediates for different synthetic approaches:

| Synthetic Method | Key Reactive Intermediate(s) |

| Carbodiimide (e.g., DCC) | O-acylisourea |

| Carbodiimide with Additive (e.g., DCC/HOBt) | O-acylisourea, Active Ester (e.g., benzotriazolyl ester) |

| Lipase Catalysis | Acyl-enzyme complex |

| Acyl Halide Route | Acyl chloride |

Continuous flow technology is also being explored for the safe generation and use of reactive intermediates in synthesis, offering precise control over reaction parameters. soton.ac.uk

Kinetic Analysis of this compound Synthesis Reactions

A full kinetic analysis of the synthesis of this compound is not extensively reported in the literature, but the kinetics can be inferred from studies of similar reactions.

For enzymatic synthesis , the kinetics typically follow the Michaelis-Menten model or more complex models like the ping-pong bi-bi mechanism, especially when two substrates are involved (e.g., an ester and an amine). researchgate.netnih.gov The rate of reaction (v) can be described by the Michaelis-Menten equation when one substrate concentration is varied while the other is held constant and saturating:

v = (Vmax * [S]) / (KM + [S])

Where:

Vmax is the maximum reaction rate.

KM (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate.

[S] is the substrate concentration.

Kinetic studies on the lipase-catalyzed synthesis of similar amides have shown that the reaction rate is influenced by:

Enzyme concentration: The rate is directly proportional to the enzyme concentration. mdpi.com

Substrate concentration: At low concentrations, the rate increases with substrate concentration, but it plateaus at higher concentrations as the enzyme becomes saturated. Substrate inhibition can also occur at very high concentrations.

Temperature: The rate increases with temperature up to an optimum, after which the enzyme begins to denature and the rate decreases rapidly. mdpi.com

Solvent: The choice of organic solvent can significantly impact enzyme activity and stability.

The table below outlines key kinetic parameters relevant to the enzymatic synthesis of this compound.

| Kinetic Parameter | Description | Relevance to this compound Synthesis |

| Vmax | Maximum rate of reaction at saturating substrate concentrations. | Determines the maximum production rate of the amide under specific conditions. |

| KM | Michaelis constant; substrate concentration at 0.5 Vmax. | Indicates the affinity of the lipase for 3-phenylpropanoic acid (or its ester) and octylamine. A lower KM suggests higher affinity. |

| kcat | Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time. | Measures the catalytic efficiency of the lipase for this specific reaction. |

| kcat/KM | Specificity constant. | Represents the overall catalytic efficiency of the enzyme, taking into account both substrate binding and catalysis. |

Progress curve analysis, which monitors the concentration of reactants and products over time, can provide detailed insights into the kinetic mechanism, including potential enzyme inactivation or product inhibition. nih.gov

C-H Activation and Orthometalation Pathways in Related Phenylpropylamine Systems

While this compound itself is primarily studied in the context of its formation, the broader class of N-substituted phenylpropylamine derivatives can undergo interesting transformations involving C-H activation. Directed ortho-metalation (DoM) is a powerful synthetic tool that utilizes a directing group to selectively activate a C-H bond at the ortho position of an aromatic ring. wikipedia.orgorganic-chemistry.org

In a system related to this compound, the amide functionality could potentially act as a directed metalation group (DMG). The mechanism involves the coordination of a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to the heteroatom of the DMG (in this case, the oxygen or nitrogen of the amide). wikipedia.org This coordination increases the kinetic acidity of the proximal ortho-protons on the phenyl ring, facilitating their abstraction by the base to form an ortho-lithiated species. This aryllithium intermediate can then be trapped by various electrophiles to introduce a wide range of substituents at the ortho position.

For an N-alkyl-3-phenylpropanamide, the directing ability of the amide group would be key. The general pathway for a hypothetical DoM reaction on a related system is as follows:

Coordination: The organolithium reagent coordinates to the carbonyl oxygen of the amide group.

Deprotonation: The organolithium base abstracts a proton from the ortho position of the phenyl ring, forming a stable five- or six-membered ring-like transition state.

ortho-Lithiated Intermediate: A new aryllithium species is formed, where the lithium is positioned ortho to the 3-propylamide substituent.

Electrophilic Quench: The aryllithium reacts with an added electrophile (e.g., an alkyl halide, carbon dioxide, or a silyl (B83357) chloride) to yield the ortho-substituted product.

Studies on related N-alkyl arylsulfonamides have shown that steric effects of the N-alkyl group can significantly influence the competition between directed ortho-metalation and other reaction pathways, such as cyclization. nih.gov Larger alkyl groups can sterically hinder cyclization, favoring the desired ortho-metalation and subsequent functionalization. nih.gov While direct examples on this compound are scarce, the principles established in these related systems provide a strong basis for predicting its potential reactivity in C-H activation and orthometalation reactions.

Advanced Analytical Techniques in N Octyl 3 Phenylpropanamide Research

Spectroscopic Characterization of N-octyl-3-phenylpropanamide and its Derivatives.

Spectroscopy is a cornerstone in the chemical analysis of this compound, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the chemical shifts, integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can map out the complete carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the protons on the aromatic ring of the phenyl group appear in the downfield region, usually between 7.2 and 7.4 ppm. The protons of the methylene (B1212753) groups (CH₂) adjacent to the phenyl ring and the carbonyl group are observed as triplets in the range of 2.5 to 3.0 ppm. The methylene group of the octyl chain attached to the nitrogen atom shows a signal around 3.2 ppm. The numerous methylene groups within the octyl chain produce a complex, overlapping multiplet in the 1.2-1.7 ppm region, while the terminal methyl (CH₃) group of the octyl chain typically appears as a triplet around 0.8-0.9 ppm. rsc.org The amide proton (N-H) signal can be broad and its position is variable.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the amide is characteristically found in the highly deshielded region of the spectrum, often around 172-174 ppm. Carbons of the phenyl ring resonate between 125 and 142 ppm. The carbons of the alkyl chains appear in the upfield region of the spectrum. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Phenyl Ring (C₆H₅) | 7.20 - 7.40 (m) | 126.0 - 141.5 |

| CH₂ (alpha to phenyl) | ~2.95 (t) | ~38.5 |

| CH₂ (beta to phenyl, alpha to C=O) | ~2.55 (t) | ~31.8 |

| Amide Carbonyl (C=O) | - | ~172.5 |

| N-H | Variable, broad | - |

| N-CH₂ (octyl) | ~3.25 (q) | ~39.5 |

| N-CH₂-CH₂ (octyl) | ~1.50 (p) | ~29.4 |

| (CH₂)₅ (octyl) | ~1.26 (m) | 22.7 - 29.3 |

| CH₃ (terminal octyl) | ~0.88 (t) | ~14.1 |

(Note: Data are estimated based on typical values for similar structural motifs. m=multiplet, t=triplet, q=quartet, p=pentet). rsc.orgrsc.orgvanderbilt.edu

Infrared (IR) Spectroscopy for Functional Group Analysis.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds in the molecule.

The most prominent bands in the IR spectrum of this compound include:

N-H Stretching: A sharp to moderately broad peak typically appears in the region of 3300-3500 cm⁻¹, characteristic of the secondary amide N-H bond. libretexts.org The sharpness and position can be influenced by hydrogen bonding. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretching from the propanamide and octyl chains appears just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). researchgate.net

Amide I Band (C=O Stretching): A strong, sharp absorption peak is found between 1630 and 1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum and is indicative of the amide carbonyl group. researchgate.netdergipark.org.tr

Amide II Band (N-H Bending): This band, resulting from a combination of N-H bending and C-N stretching, appears around 1510-1570 cm⁻¹. dergipark.org.tr

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the phenyl ring. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Amide I (C=O Stretch) | 1630 - 1680 | Strong |

| Amide II (N-H Bend) | 1510 - 1570 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

(Source: Data compiled from general spectroscopic tables and analysis of similar compounds). libretexts.orgresearchgate.netdergipark.org.tr

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula. rsc.org

For this compound (C₁₇H₂₇NO), the expected monoisotopic mass is approximately 261.2093 u. HRMS can measure this with high precision (typically within 5 ppm), confirming the molecular formula. rsc.orgembl.de

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 261. Key fragmentation pathways would likely involve:

Cleavage of the bond between the carbonyl group and the nitrogen (alpha-cleavage).

McLafferty rearrangement involving the octyl chain.

Loss of the octyl chain or parts of it.

Cleavage of the bond between the phenyl group and the propyl chain, leading to a tropylium (B1234903) ion at m/z 91.

Chromatographic Separation and Purity Assessment.

Chromatographic methods are essential for separating this compound from reaction byproducts or impurities and for quantifying its purity.

Gas Chromatography (GC) Applications.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given its molecular weight and the presence of a long alkyl chain, this compound is a semi-volatile compound, making it amenable to GC analysis, potentially at elevated temperatures. libretexts.org

GC applications would primarily involve purity assessment and quantification in various matrices. A typical GC method would use a capillary column with a non-polar or medium-polarity stationary phase, such as one based on 5% phenyl-polysiloxane. mdpi.com A flame ionization detector (FID) would provide excellent sensitivity for this hydrocarbon-rich molecule, while a mass spectrometer (GC-MS) would allow for definitive identification of the main peak and any impurities based on their mass spectra. encyclopedia.pub Derivatization is generally not required but could be used to enhance thermal stability or improve chromatographic peak shape if necessary.

High-Performance Liquid Chromatography (HPLC) Method Development.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile or thermally sensitive compounds in the pharmaceutical and chemical industries. ijtsrd.comijrpr.com For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

Method development for purity analysis involves a systematic approach to optimize the separation of the main compound from any potential impurities. americanpharmaceuticalreview.comalmacgroup.com Key steps include:

Column Selection: Due to the non-polar nature of the octyl group and the phenyl ring, a hydrophobic stationary phase is ideal. A C18 (octadecylsilyl) or C8 (octylsilyl) column provides excellent retention and separation capabilities for such molecules.

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration to elute the compound. ajol.info

Detection: The phenyl group in this compound contains a UV chromophore, making UV detection a suitable and robust choice. The detection wavelength is typically set around 210-230 nm to maximize sensitivity. almacgroup.com

Method Validation: Once optimized, the method is validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. ijtsrd.com

Table 3: Exemplary RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50) |

(Note: These are typical starting conditions and would require optimization for specific impurity profiles). americanpharmaceuticalreview.comajol.info

Preparative Chromatography for Compound Isolation

The isolation of this compound in a high state of purity is a critical prerequisite for its detailed structural elucidation and further application in research. Preparative chromatography is the cornerstone technique for this purpose, allowing for the separation of the target compound from reaction byproducts, unreacted starting materials, and other impurities. The choice of the specific preparative technique is dictated by the scale of the purification, the physicochemical properties of the compound, and the nature of the impurities.

Flash Chromatography

For laboratory-scale purification, flash chromatography is a widely employed technique due to its speed and efficiency. This method utilizes a stationary phase, typically silica (B1680970) gel, packed in a column through which a solvent mixture (mobile phase) is passed under moderate pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

In the context of N-substituted propanamides, purification is often achieved using silica gel as the stationary phase. rsc.orgtubitak.gov.tr For compounds with structural similarities to this compound, such as other N-alkyl-3-phenylpropanamides, typical mobile phase systems consist of a mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc). rsc.org The polarity of the mobile phase is often adjusted, sometimes in a gradient, to achieve optimal separation. For instance, in the purification of a related compound, N-(3-phenylpropyl)hexan-1-amine, a gradient of 25-100% ethyl acetate in hexane was successfully used. rsc.org Another common solvent system for similar amide purifications is a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH). dcu.ie

Preparative High-Performance Liquid Chromatography (HPLC)

When very high purity is required, or for separating closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. h-brs.de This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities. phenomenex.com

For a non-polar compound like this compound, reversed-phase HPLC is the most suitable approach. In this mode, the stationary phase is non-polar (e.g., C8 or C18 alkyl-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. google.com The scalability of such methods allows for the transition from analytical-scale separation to preparative-scale isolation. google.com

Below is a hypothetical data table illustrating typical parameters for the preparative purification of a compound analogous to this compound.

Interactive Data Table: Illustrative Preparative Chromatography Parameters for N-alkyl-3-phenylpropanamide Analogues

| Parameter | Flash Chromatography | Preparative RP-HPLC |

| Stationary Phase | Silica Gel (40-63 µm) | C18-bonded Silica (5-10 µm) |

| Column Dimensions | 40 g pre-packed column | 21.2 mm x 150 mm |

| Mobile Phase | Gradient: 10-60% Ethyl Acetate in Hexane | Gradient: 70-95% Acetonitrile in Water |

| Flow Rate | 40 mL/min | 20 mL/min |

| Detection | UV at 254 nm | UV at 220 nm |

| Sample Loading | ~1 g crude material | ~100 mg partially purified material |

| Typical Purity Achieved | >95% | >99% |

| Reference | rsc.org | google.com |

Quantitative Analytical Methodologies for this compound

The accurate quantification of this compound in various matrices is essential for many research applications. This requires the development and validation of robust analytical methods. The most common techniques for the quantitative analysis of organic molecules include High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with MS. Method validation is a critical process that ensures the analytical procedure is suitable for its intended purpose, providing reliable and reproducible results. ijrar.comscielo.bracs.org

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with a Ultraviolet (UV) detector is a workhorse technique for quantitative analysis. The presence of a phenyl group in this compound provides a chromophore that allows for sensitive detection by UV absorption. A quantitative method would be developed using a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile and water. The method must be validated for several key parameters as defined by international guidelines. scielo.brresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. scielo.brresearchgate.net After chromatographic separation, the compound is ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer. By using tandem mass spectrometry (MS/MS), specific fragment ions of this compound can be monitored, which provides exceptional selectivity and minimizes interferences. scielo.br This allows for very low limits of detection (LOD) and quantification (LOQ). For example, a validated LC-MS/MS method for the polyacetylene lobetyolin (B1206583) achieved a lower limit of quantification (LLOQ) of 1.0 ng/mL in plasma. scielo.br Similarly, a method for itaconate isomers reached LLOQs as low as 0.049 µM. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for quantitative analysis. For a compound like this compound, which has a relatively high molecular weight and polarity due to the amide group, derivatization may be necessary to increase its volatility for GC analysis. nih.gov Common derivatization agents convert polar functional groups into less polar, more volatile derivatives. The quantitative analysis is often performed using an internal standard to correct for variations in sample preparation and injection. nih.gov

The tables below present illustrative validation data for a hypothetical quantitative LC-MS/MS method for this compound, based on typical values found for similar small organic molecules. scielo.brnih.gov

Interactive Data Table: Illustrative Linearity Data for a Hypothetical LC-MS/MS Method

| Analyte | Concentration Range (ng/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |

| This compound | 0.5 - 500 | y = 0.012x + 0.005 | >0.998 |

| Data is illustrative and based on typical performance for similar analytes. |

Interactive Data Table: Illustrative Precision and Accuracy Data for a Hypothetical LC-MS/MS Method

| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |

| 1.5 (Low QC) | < 10% | < 12% | 90 - 110% |

| 75 (Mid QC) | < 8% | < 10% | 92 - 108% |

| 400 (High QC) | < 7% | < 9% | 93 - 107% |

| Data is illustrative and based on typical performance for similar analytes such as those reported in references scielo.brnih.gov. |

Computational and Theoretical Studies on N Octyl 3 Phenylpropanamide

Molecular Modeling and Conformational Analysis

Molecular modeling of N-octyl-3-phenylpropanamide would be essential to understand its three-dimensional structure and the various shapes, or conformations, it can adopt. The molecule possesses significant conformational flexibility due to the rotatable bonds in the octyl chain and the propanamide linker.

A conformational analysis would typically involve a systematic search of the potential energy surface to identify low-energy conformers. Techniques such as molecular mechanics force fields (e.g., MMFF or AMBER) would be employed to calculate the energy of thousands of possible conformations. The results would likely show a competition between intramolecular forces: van der Waals interactions might favor a folded, compact structure for the octyl chain, while steric hindrance between the phenyl ring and the alkyl chain would impose significant constraints. The amide bond itself is typically planar, and its cis/trans isomerization, while generally having a high energy barrier, would be a key factor to investigate. acs.org For similar N-alkylamides, the Z-anti conformation is often predicted to be the lowest in energy. acs.org

Table 1: Hypothetical Key Torsional Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| C1-C2-C3-C4 (Octyl) | Rotation within the alkyl chain | Determines folding and extension of the tail |

| N-C(O)-Cα-Cβ | Rotation around the propanamide backbone | Influences the orientation of the phenyl group relative to the amide |

| C(O)-N-C1-C2 | Rotation around the N-alkyl bond | Affects the overall shape and potential for intramolecular interactions |

This table is illustrative of the parameters that would be studied. No published data is available.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide detailed insight into the electronic properties of this compound. mdpi.com These calculations solve approximations of the Schrödinger equation to map the electron distribution within the molecule.

For this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-31G*) would be used to determine:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The phenyl ring and amide group would be the primary contributors to these frontier orbitals.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. It would be expected to show negative potential (red) around the amide oxygen, indicating a site for electrophilic attack, and positive potential (blue) near the amide hydrogen.

Chemical Reactivity Descriptors: From the orbital energies, various reactivity indices (e.g., chemical hardness, softness, and electrophilicity) could be calculated to predict how the molecule might react under different conditions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time, either in isolation, in solution, or interacting with other molecules like a lipid bilayer. nih.govosti.govdiva-portal.org An MD simulation calculates the forces on each atom and uses Newton's laws of motion to predict their movements over short time scales (from nanoseconds to microseconds).

An MD simulation of this compound in a water box would reveal its solvation properties and how the hydrophobic octyl and phenylpropyl parts and the more polar amide group interact with water molecules. If placed in a lipid membrane environment, simulations could show how the molecule partitions into the bilayer, with the octyl tail likely embedding within the hydrophobic core and the phenyl and amide groups positioning closer to the headgroup region. nih.govnsf.gov Such simulations provide insights that are impossible to obtain from static models.

Computational Docking Studies related to Molecular Interactions

Computational docking is a technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like an enzyme. Given that this compound is a fatty acid amide derivative, a logical target for hypothetical docking studies would be enzymes that process such lipids, for instance, Fatty Acid Amide Hydrolase (FAAH). plos.orgmdpi.com

In a docking simulation, the this compound molecule would be placed into the active site of the enzyme, and an algorithm would sample many possible positions and conformations, scoring each based on intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic forces. scielo.br Studies on similar molecules suggest that the long alkyl chain would likely occupy a hydrophobic "acyl chain-binding" pocket within the enzyme, while the amide group would be positioned near the catalytic residues (e.g., the Ser-Ser-Lys triad (B1167595) in FAAH). plos.orgmdpi.com The phenyl group's interactions would be highly dependent on the specific topology of the active site.

Table 2: Potential Interacting Residues in an Enzyme Active Site for this compound (Hypothetical)

| Molecular Fragment | Potential Interaction Type | Example Enzyme Residues (from FAAH) |

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Ser, Lys |

| Amide N-H | Hydrogen Bond Donor | Ser, Backbone Carbonyls |

| Octyl Chain | Hydrophobic / van der Waals | Leu, Ile, Phe, Trp |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp |

This table is based on known interactions of similar ligands with enzymes like FAAH and is purely illustrative. No docking studies for this compound have been published.

In Silico Analysis of Molecular Properties Relevant to Research

In silico methods are used to predict physicochemical properties relevant to a compound's behavior in a research or pharmaceutical context. Various computational models, often based on Quantitative Structure-Property Relationships (QSPR), can estimate these values without the need for experimental work.

For this compound, these properties would be of significant interest.

Table 3: Predicted Molecular Properties of this compound

| Property | Predicted Value | Significance in Research |

| Molecular Weight | 275.43 g/mol | Fundamental property for all chemical calculations and experiments. |

| LogP (Octanol-Water Partition Coefficient) | ~4.5 - 5.0 | Indicates high hydrophobicity, suggesting poor water solubility and a preference for lipid environments. Important for predicting membrane permeability and environmental fate. |

| Polar Surface Area (PSA) | ~29.1 Ų | A measure of the surface area contributed by polar atoms (oxygen and nitrogen). This relatively low value, for its size, suggests good potential for passive diffusion across biological membranes. |

| Number of Rotatable Bonds | 11 | High number indicates significant conformational flexibility, which is a key consideration in molecular modeling and docking. |

| Hydrogen Bond Donors | 1 | The N-H group. |

| Hydrogen Bond Acceptors | 1 | The C=O group. |

Note: Values are estimates based on standard computational algorithms and are provided for illustrative purposes. They are not derived from published experimental or theoretical studies on this specific molecule.

Insufficient Research Data Precludes Comprehensive Article on this compound in Materials Science

Despite a thorough search of scientific literature and chemical databases, there is currently insufficient published research to generate a detailed and scientifically accurate article on the applications of the chemical compound “this compound” within the specified areas of materials science. The strict requirement for in-depth research findings, data tables, and a focus solely on this specific compound cannot be met with the available information.

The outlined topics for the article are:

Applications of N Octyl 3 Phenylpropanamide in Materials Science Research

Potential in Catalytic Systems as Ligands or Precursors.

While general information exists for related compounds and broader concepts, specific research detailing the synthesis, characterization, and application of N-octyl-3-phenylpropanamide in these contexts is not available in the public domain. For instance, studies on similar molecules, such as N-phenethyl-3-phenylpropanamide, have shown applications as initiators in polymerization processes. However, direct extrapolation of these findings to this compound without specific experimental data would be speculative and would not adhere to the required standards of scientific accuracy.

Similarly, the fields of supramolecular chemistry, surface coatings, and catalysis are vast, with many amides being investigated for various roles. Amide functionalities are known to participate in hydrogen bonding, a key interaction in supramolecular self-assembly. They can also act as ligands for transition metal catalysts. However, the specific behavior and potential of this compound, with its unique combination of an octyl chain and a phenylpropyl group, has not been a subject of detailed investigation in published literature.

Without dedicated studies, it is not possible to provide the requested detailed research findings or to generate the interactive data tables that would be central to such a scientific article. Any attempt to create the article based on the current lack of specific data would result in a piece that is not informative, authoritative, or scientifically sound.

Therefore, the creation of the requested article focusing solely on the chemical compound “this compound” and its applications in materials science research is not feasible at this time due to the absence of relevant scientific research and data.

Emerging Research Directions and Future Perspectives for N Octyl 3 Phenylpropanamide

The exploration of N-octyl-3-phenylpropanamide and its structural analogs is entering a new phase characterized by a focus on sustainability, advanced material design, and deeper mechanistic understanding. Researchers are moving beyond fundamental synthesis and characterization to unlock the full potential of the phenylpropanamide scaffold. This involves developing greener chemical processes, creating novel functional materials, employing sophisticated analytical and computational tools, and systematically expanding the library of derivatives for academic and potentially industrial exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.